molecular formula C25H27ClO5 B14957374 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B14957374
M. Wt: 442.9 g/mol
InChI Key: RPIQREXADCCXBB-UHFFFAOYSA-N
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Description

7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Mechanism of Action

The mechanism by which 7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s ability to undergo redox reactions also suggests it could modulate oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one is unique due to its combination of a chlorinated benzodioxole ring, a hexyl chain, and a chromenone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H27ClO5

Molecular Weight

442.9 g/mol

IUPAC Name

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4,8-dimethylchromen-2-one

InChI

InChI=1S/C25H27ClO5/c1-4-5-6-7-8-19-15(2)18-9-10-21(16(3)24(18)31-25(19)27)28-13-17-11-22-23(12-20(17)26)30-14-29-22/h9-12H,4-8,13-14H2,1-3H3

InChI Key

RPIQREXADCCXBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC3=CC4=C(C=C3Cl)OCO4)C)OC1=O)C

Origin of Product

United States

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